molecular formula C11H16N2O3S B2770770 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide CAS No. 103826-87-5

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2770770
CAS No.: 103826-87-5
M. Wt: 256.32
InChI Key: KGBTVIQRHXYTRQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is a tertiary amide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the nitrogen of a 4-sulfamoylphenyl moiety. For instance, asymmetric 1,4-bisamides derived from 2,2-dimethyl-N-(4-aminophenyl)propanamide suggest that similar compounds are synthesized via multi-step routes involving nitro reduction and subsequent acylation .

Properties

IUPAC Name

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBTVIQRHXYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103826-87-5
Record name 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103826875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ5HR3BJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block : 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide serves as a building block in organic synthesis, allowing for the construction of more complex molecules.
  • Reagent : It is utilized as a reagent in various chemical reactions, contributing to advancements in synthetic methodologies.

Biology

  • Biological Activity : The compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit specific enzymes associated with bacterial growth, suggesting its utility as an antibiotic agent.
  • Enzyme Interaction : Research indicates that it interacts with biological targets, inhibiting enzymes involved in inflammatory pathways and bacterial metabolism.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic properties have revealed its potential use in treating bacterial infections and inflammatory diseases. The sulfonamide group enhances its binding affinity to target enzymes.
  • Drug Development : As a precursor for drug development, this compound has been explored for creating new conjugates with non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their efficacy against specific targets such as COX-2 enzymes .

Case Studies

Study Focus Findings Reference
Anti-inflammatory ActivitySignificant decrease in TNF-alpha production in human macrophages treated with the compound.
Enzyme InhibitionDemonstrated competitive inhibition of urease and COX-2 enzymes when conjugated with NSAIDs.
Antimicrobial PropertiesEffective against various bacterial strains; mechanism involves enzyme binding leading to bacteriostatic effects.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from analogs primarily in the substituents on the phenyl ring and the amide side chain. Key comparisons include:

Compound Name Substituent on Phenyl Ring Amide Side Chain Key Features
2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide -SO₂NH₂ 2,2-dimethylpropanoyl Polar sulfamoyl group enhances hydrogen bonding and potential bioactivity.
N-(4-Bromophenyl)-2,2-dimethylpropanamide (12f) -Br 2,2-dimethylpropanoyl Bromine increases molecular weight and may influence lipophilicity.
2,2-Dimethyl-N-(pyridin-3-yl)propanamide Pyridin-3-yl 2,2-dimethylpropanoyl Aromatic nitrogen in pyridine enables π-π stacking and metal coordination.
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide -NO₂ and -Cl 2,2-dimethylpropanoyl Electron-withdrawing groups (NO₂, Cl) may reduce solubility in polar solvents.

Physical and Spectroscopic Properties

  • Melting Points: Sulfamoylphenyl analogs (e.g., 12g): 170–173°C . Bromophenyl derivative (12f): 199–201°C . Pyridin-3-yl derivative: Not explicitly reported, but related structures (e.g., 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide) crystallize without decomposition .
  • Spectroscopy :
    • MS-ESI : The target compound’s molecular ion ([M+H]⁺) is expected near m/z 285 (calculated for C₁₁H₁₅N₂O₃S). Comparatively, 12g (with morpholine) shows [M+H]⁺ at m/z 368.2 .
    • ¹H-NMR : Tert-butyl protons in pivaloyl groups resonate as singlets near δ 1.2–1.4 ppm, while sulfamoyl NH₂ protons appear as broad singlets (δ ~7.5 ppm) .

Hydrogen Bonding and Crystal Packing

  • Target Compound : Predicted to form intermolecular N-H⋯O and S=O⋯H-N hydrogen bonds, similar to 12g, which exhibits hydrogen-bonded chains .
  • Pyridine Derivatives : Display N-H⋯N hydrogen bonds, forming chains (e.g., 2,2-dimethyl-N-(pyridin-3-yl)propanamide) or dimers (e.g., 5-methylpyridin-2-yl derivative) .

Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Formula Molecular Weight
This compound* ~170–180 (est.) ~65–80 C₁₁H₁₅N₂O₃S 267.31
12g (Morpholine derivative) 170–173 65 C₁₄H₁₉N₂O₄S 368.2
12f (Bromophenyl derivative) 199–201 50 C₁₃H₁₅BrN₂O₃S 467.0
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide N/A N/A C₁₁H₁₃ClN₂O₃ 256.68

Table 2: Hydrogen Bonding Patterns

Compound Hydrogen Bond Type Crystal Packing Motif Reference
2,2-Dimethyl-N-(pyridin-3-yl)propanamide N-H⋯N Chains along [100] direction
12g (Morpholine derivative) N-H⋯O, S=O⋯H-N Layered networks
2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide N-H⋯N Dimeric units linked into chains

Biological Activity

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.32 g/mol. The compound features a propanamide backbone substituted with a sulfonamide group and a dimethyl group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with appropriate acylating agents. The use of environmentally benign methodologies has been emphasized in recent studies to enhance the sustainability of the synthesis process.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µg/mL for reference strains and clinical isolates .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus15.625-62.5Bactericidal
Enterococcus faecalis62.5Bactericidal
MRSA31.108-124.432Moderate Activity

The bactericidal action is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid production pathways . Additionally, the compound has shown promising antibiofilm activity against resistant strains, which is crucial in treating chronic infections.

Anticancer Activity

Emerging research indicates that sulfonamide derivatives like this compound may also exhibit anticancer properties. It has been implicated in inhibiting specific protein interactions critical for cancer cell survival, particularly in MTAP-deleted cancer cells . The compound's ability to target these pathways suggests its potential as a therapeutic agent in oncology.

Case Studies

  • In Vitro Studies : A study evaluating the compound's efficacy against MRSA demonstrated that it significantly inhibited biofilm formation at sub-MIC levels, indicating its potential for use in treating biofilm-associated infections .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with key amino acids at the active site of bacterial ribosomes, leading to effective inhibition of protein synthesis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide?

  • Methodology :

  • React 4-sulfamoylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Use anhydrous dichloromethane as a solvent under reflux (40–50°C) for 6–8 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Q. How can the structure and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks for sulfamoyl NH2 (~6.8 ppm, broad) and amide NH (~10.2 ppm). ¹³C NMR will confirm carbonyl (C=O, ~175 ppm) and quaternary carbons .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 269.1 (C₁₁H₁₆N₂O₃S).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What are the common chemical reactions involving the sulfamoyl and amide groups?

  • Reactivity Profile :

  • Sulfamoyl Group : Susceptible to nucleophilic substitution (e.g., alkylation with iodomethane) or oxidation to sulfonamide derivatives.
  • Amide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, yields 2,2-dimethylpropanoic acid and 4-sulfamoylaniline .
    • Experimental Design : Optimize pH and temperature to avoid side reactions (e.g., decomposition of the sulfamoyl group).

Advanced Research Questions

Q. How can X-ray crystallography be applied to study this compound’s molecular interactions?

  • Protocol :

  • Grow single crystals via slow evaporation (acetone/water).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
    • Key Metrics : Analyze hydrogen bonding (e.g., N–H···O between amide and sulfamoyl groups) and torsional angles to predict conformational stability .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (spectrophotometric assay with 4-nitrophenyl acetate) due to sulfamoyl’s zinc-binding affinity .
  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence assays .
    • Data Interpretation : Calculate IC₅₀ values and compare to known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Approach :

  • Perform molecular docking (AutoDock Vina) to identify binding poses with target proteins (e.g., cyclooxygenase-2).
  • Predict ADMET properties using SwissADME: LogP (~2.1), high gastrointestinal absorption, and CYP450 inhibition risks .
    • Validation : Cross-reference with experimental solubility (e.g., ~2.5 mg/mL in PBS) and metabolic stability in liver microsomes .

Q. What strategies optimize its synthesis for high-throughput applications?

  • Advanced Methods :

  • Continuous Flow Chemistry : Use microreactors with residence time <10 minutes to enhance yield (>85%) and reduce side products .
  • Automated Purification : Employ flash chromatography systems (Büchi Sepacore) with UV-triggered fraction collection .
    • Quality Control : Implement inline FTIR to monitor acyl chloride consumption .

Contradictions and Data Gaps

  • Synthetic Yield Variability : reports 70–80% yields for analogous compounds, but steric hindrance from the dimethyl group may reduce efficiency. Mitigate by increasing reaction time or temperature .
  • Biological Activity Discrepancies : Sulfamoyl-containing analogs in show nM-level kinase inhibition, while simpler amides () lack activity. Prioritize functional group derivatization to enhance potency .

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